N-(piperidin-3-yl)benzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-piperidin-3-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c14-16(15,11-6-2-1-3-7-11)13-10-5-4-8-12-9-10/h1-3,6-7,10,12-13H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUATOLLDLLJAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing Sulfonamide Chemistry Within Medicinal Science
The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (-SO₂NH-), is a cornerstone of modern medicinal chemistry. tandfonline.com Since the discovery of the antibacterial properties of Prontosil, a sulfonamide-containing prodrug, in the 1930s, this chemical moiety has been integral to the development of a vast range of pharmaceuticals. nih.gov
The therapeutic versatility of sulfonamides is extensive, with applications spanning multiple disease areas. ekb.eg They are well-known for their use as antibacterial agents, where they act by inhibiting dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. tandfonline.com This mechanism effectively halts bacterial cell division. tandfonline.com Beyond their antimicrobial effects, sulfonamides are key components in drugs for various other conditions. ekb.eg This includes diuretics, anticancer agents, carbonic anhydrase inhibitors for treating glaucoma, and anti-inflammatory drugs. ekb.eg The ability of the sulfonamide scaffold to be readily modified allows for the fine-tuning of its biological activity, making it a privileged structure in drug discovery. nih.gov The continued exploration of sulfonamide derivatives promises to yield novel therapeutic agents with enhanced efficacy and specificity. tandfonline.com
The Significance of Piperidine Scaffolds in Pharmaceutical Discovery and Design
The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs found in pharmaceuticals. nih.govresearchgate.net Its prevalence is a testament to its favorable physicochemical and pharmacological properties. The incorporation of a piperidine scaffold into a molecule can significantly influence its bioactivity, selectivity, and pharmacokinetic profile. thieme-connect.com
The introduction of chiral piperidine scaffolds can be particularly advantageous in drug design. thieme-connect.com It can lead to improved biological activity and selectivity by providing a three-dimensional structure that can better interact with specific biological targets. thieme-connect.com Furthermore, the piperidine moiety can be used to modulate a compound's lipophilicity and metabolic stability, which are critical parameters for drug efficacy and safety. pharmaceutical-business-review.com The structural versatility of the piperidine ring allows for the creation of diverse molecular architectures, including substituted, spirocyclic, and condensed systems, further expanding its utility in medicinal chemistry. nih.gov The continued development of synthetic methodologies for creating novel piperidine derivatives is an active area of research, aimed at expanding the chemical space for drug discovery. nih.gov
Historical Trajectories of Research on N Piperidin 3 Yl Benzenesulfonamide and Analogous Structures in Academic Inquiry
While a detailed historical account specifically for N-(piperidin-3-yl)benzenesulfonamide is not extensively documented in seminal, standalone studies, its research trajectory can be understood through the broader context of investigations into functionally similar and structurally analogous compounds. The scientific exploration of molecules combining a sulfonamide group with a heterocyclic amine, like piperidine (B6355638), has been a continuous effort in the quest for new therapeutic agents.
Early research into sulfonamide-based drugs largely focused on their antibacterial properties. nih.gov Over time, the scope of inquiry broadened to explore their potential in other therapeutic areas. The synthesis and evaluation of various N-substituted sulfonamides have been a common theme in medicinal chemistry. For instance, studies on N-pyridin-3-yl-benzenesulfonamide have explored its synthesis and antimicrobial activities. researchgate.net
More recently, research has focused on the synthesis and biological evaluation of more complex molecules that incorporate the N-(piperidin-yl)benzenesulfonamide core. For example, derivatives have been synthesized and investigated for their potential in treating metabolic syndrome. nih.gov Other research has explored the synthesis of novel sulfonamides incorporating piperidine and other heterocyclic moieties for their antimicrobial activity. researchgate.net These studies highlight the ongoing interest in using the N-(piperidin-yl)benzenesulfonamide scaffold as a building block for developing new compounds with diverse pharmacological profiles.
Research Gaps and Future Directions for N Piperidin 3 Yl Benzenesulfonamide Investigations
Established Synthetic Pathways for this compound
The fundamental approach to synthesizing this compound involves the formation of a sulfonamide bond between a piperidine precursor and a benzenesulfonyl moiety. This is typically achieved by reacting an amine with a sulfonyl chloride.
One-pot synthesis offers an efficient and streamlined route to this compound and related structures. This methodology consolidates multiple reaction steps into a single procedure, minimizing the need for intermediate purification, thereby saving time and resources. A common one-pot approach involves the direct reaction of 3-aminopiperidine with benzenesulfonyl chloride. researchgate.net
In a typical procedure, the amine is dissolved in a suitable solvent, and a base is added to act as a scavenger for the hydrochloric acid generated during the reaction. Benzenesulfonyl chloride is then introduced to the mixture. The reaction progress is monitored until completion, after which the product is isolated and purified. A study on the synthesis of a related compound, N-pyridin-3-yl-benzenesulfonamide, demonstrated a high yield of 93.3% by reacting benzene sulfonyl chloride with 3-aminopyridine (B143674) in the presence of aqueous sodium carbonate (Na2CO3) to neutralize the HCl produced. researchgate.net Similar conditions can be adapted for the synthesis of the target piperidine compound. The optimization of these one-pot syntheses often involves screening different bases, solvents, and reaction temperatures to maximize yield and purity. nih.govd-nb.infoacs.org
Multi-step strategies provide greater control and flexibility, particularly when synthesizing complex derivatives or when the starting materials contain sensitive functional groups. A prevalent multi-step approach utilizes protecting groups to mask reactive sites on the piperidine ring during the sulfonylation step.
For the synthesis of this compound, a common strategy involves the use of a Boc-protected piperidine precursor, such as tert-butyl 3-aminopiperidine-1-carboxylate. The synthesis sequence is as follows:
Sulfonylation: The protected amine is reacted with benzenesulfonyl chloride in the presence of a base like diisopropylethylamine (DIPEA) or triethylamine (B128534). nih.gov The Boc group prevents the piperidine ring nitrogen from reacting with the sulfonyl chloride.
Deprotection: The Boc protecting group is subsequently removed from the resulting intermediate. This is typically achieved under acidic conditions, for example, by using trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent, to yield the final this compound product. nih.gov
This multi-step approach is particularly valuable for creating a common intermediate that can be used in the subsequent synthesis of various N-substituted piperidine derivatives. ajchem-a.com
The efficiency and yield of both one-pot and multi-step syntheses are highly dependent on the chosen reaction conditions. Key parameters that are often optimized include the choice of base, solvent, and temperature. researchgate.net The selection of a suitable base is critical for scavenging the HCl byproduct of the sulfonylation reaction. Common bases include inorganic carbonates like Na2CO3 and organic amines such as pyridine, triethylamine (TEA), and diisopropylethylamine (DIPEA). researchgate.netnih.govmdpi.com The solvent choice can influence reactant solubility and reaction rate, with dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) being frequently used. nih.govwho.int Temperature control is also essential; while many sulfonylation reactions proceed efficiently at room temperature, some may require cooling to 0-5°C to control exothermic reactions and minimize side products. who.int
| Base | Solvent | Temperature | Typical Application | Reference |
|---|---|---|---|---|
| Sodium Carbonate (Na2CO3) | Water/Organic Co-solvent | 0°C to Room Temp. | Aqueous conditions for simple amines. | researchgate.netwho.int |
| Pyridine | Dichloromethane (DCM) | Room Temp. | Acts as both base and catalyst. | nih.gov |
| Triethylamine (TEA) | Dichloromethane (DCM) | Room Temp. | Common organic base for sulfonylation. | mdpi.com |
| DIPEA | Dichloromethane (DCM) | Room Temp. | Sterically hindered base, useful for sensitive substrates. | nih.gov |
Design and Synthesis of this compound Derivatives and Analogues
The development of derivatives and analogues of this compound is a key strategy in drug discovery to explore structure-activity relationships and improve pharmacological properties. ajchem-a.comcymitquimica.comnih.govmdpi.comresearchgate.net Modifications can be systematically introduced at two primary locations: the benzenesulfonamide (B165840) moiety and the piperidine ring system. d-nb.infonih.gov
Modifying the electronic and steric properties of the benzene ring can significantly impact the biological activity of the compound. This is typically achieved by using substituted benzenesulfonyl chlorides in the synthesis. nih.gov A wide array of commercially available or synthetically accessible sulfonyl chlorides allows for the introduction of various functional groups, such as nitro, chloro, methyl, and methoxy (B1213986) groups. nih.govnih.gov For instance, reacting 3-aminopiperidine (or its protected form) with 2,4-dinitrobenzenesulfonyl chloride or 4-nitrobenzenesulfonyl chloride yields derivatives with strongly electron-withdrawing groups on the aromatic ring. nih.gov These modifications can influence the acidity of the sulfonamide N-H bond and alter binding interactions with biological targets. nih.gov
| Substituted Benzenesulfonyl Chloride | Resulting Moiety | Potential Effect of Substituent | Reference |
|---|---|---|---|
| 4-Nitrobenzenesulfonyl chloride | 4-Nitrobenzenesulfonamide | Electron-withdrawing | nih.gov |
| 2,4-Dinitrobenzenesulfonyl chloride | 2,4-Dinitrobenzenesulfonamide | Strongly electron-withdrawing | nih.gov |
| 1,2-Dimethyl-1H-imidazole-4-sulfonyl chloride | 1,2-Dimethyl-1H-imidazole-4-sulfonamide | Introduction of a heterocyclic ring | nih.gov |
| p-Toluenesulfonyl chloride | 4-Methylbenzenesulfonamide | Electron-donating (weak) | d-nb.info |
The piperidine ring offers multiple sites for structural modification, providing a rich avenue for generating diverse analogues. researchgate.net The secondary amine of the piperidine ring is a common site for functionalization. After the synthesis of the parent this compound, the ring nitrogen can be derivatized through reactions such as alkylation or acylation. nih.govsciforum.net A general procedure for N-alkylation involves treating the parent compound with a strong base, such as sodium hydride (NaH), to deprotonate the sulfonamide nitrogen, followed by reaction with an alkyl halide. who.intsciforum.net
Furthermore, substitutions can be made at the carbon atoms of the piperidine ring. This often requires starting with a pre-functionalized piperidine precursor. For example, derivatives can be synthesized starting from N-Boc-piperidine-3-carboxylic acid, where the carboxylic acid group is converted to an amide, introducing new functionality at the C3 position before proceeding with the sulfonylation and deprotection steps. researchgate.net These modifications can influence the compound's conformation, lipophilicity, and ability to form additional interactions with target proteins. acs.orgrsc.org
Incorporation of Diverse Linkers and Heterocyclic Moieties
The strategic derivatization of the this compound scaffold often involves the introduction of various linker groups and heterocyclic systems to modulate its physicochemical properties and biological activity. Research on analogous sulfonamide-containing structures demonstrates a range of synthetic approaches to achieve this diversification. These methodologies primarily focus on appending substituents to the piperidine nitrogen or the benzenesulfonamide core, utilizing linkers to connect to other functional moieties.
A common strategy involves the N-substitution of the piperidine ring. For the related N-(piperidin-1-yl)benzenesulfonamide isomer, derivatization has been accomplished by treating the parent compound with sodium hydride (NaH) in N,N-Dimethylformamide (DMF), followed by the addition of an electrophile. who.intsciforum.net This approach has been used to introduce acetamide (B32628) linkers, which can be further substituted with various aryl or aralkyl groups. who.int This method allows for the systematic exploration of the chemical space around the piperidine moiety. For instance, N-aryl/aralkyl-substituted-2-bromoacetamides can be used to introduce a linker and a terminal ring system in a single step. who.int
Another versatile approach involves building the molecule from functionalized precursors. For example, syntheses starting with 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid allow for the initial coupling of various sulfonamides to the piperidine ring via an amide bond, which itself acts as a linker. researchgate.net This "building block" approach provides a robust platform for creating a library of derivatives with diverse sulfonamide portions.
Furthermore, complex heterocyclic systems can be appended to the broader benzenesulfonamide framework, often connected by linker atoms or groups. In the synthesis of related non-thiazolidinedione (non-TZD) PPARγ agonists, a 4-phenyl piperazine (B1678402) moiety was introduced, linked to a pyridyl sulfonamide unit. nih.gov Similarly, various heterocyclic carboxamides, such as 4H-thieno[3,2-b]pyrrole-5-carboxamides and 4H-furano[3,2-b]pyrrole-5-carboxamides, have been attached to a 4-aminobenzenesulfonamide core, demonstrating the utility of the carboxamide linker in connecting diverse heterocyclic systems. mdpi.com The introduction of a 1,3,5-triazine (B166579) ring, often conjugated with amino acid linkers, represents another key strategy for incorporating heterocyclic diversity into benzenesulfonamide structures. nih.gov
These examples from related compounds illustrate the primary strategies for incorporating linkers and heterocycles, which are directly applicable to the this compound scaffold. The choice of linker—such as acetamide, carboxamide, or phenoxy ether—and the specific heterocyclic moiety are guided by the desired properties of the final compound.
Table 1: Examples of Linker and Heterocycle Incorporation on Related Sulfonamide Scaffolds
| Parent Scaffold | Reagents and Conditions | Incorporated Moiety | Linker Type | Reference |
|---|
Advanced Synthetic Techniques and Novel Methodologies for this compound Scaffold Diversification
The diversification of the this compound scaffold is critical for developing new chemical entities with tailored biological profiles. Beyond classical substitution reactions, advanced synthetic techniques and novel methodologies are being explored to access a wider range of chemical structures efficiently and under varied conditions.
One area of advancement lies in the optimization of reaction conditions to improve yields and sustainability. For instance, in the synthesis of triazinyl-substituted benzenesulfonamide conjugates, a significant improvement in product yields was achieved by replacing an organic solvent system (diisopropylethylamine/DMF) with a water-based one using sodium carbonate. nih.gov Such aqueous synthetic routes are not only more environmentally friendly but can also simplify purification processes and, in some cases, accelerate reaction rates. The exploration of different bases and solvent systems, including aqueous media, represents a key strategy for optimizing the synthesis of this compound derivatives. nih.gov
Combinatorial approaches, where a core scaffold is reacted with a library of building blocks, are instrumental for rapid scaffold diversification. The synthesis of N-substituted acetamide derivatives of N-(piperidin-1-yl)benzenesulfonamide, where a common intermediate is reacted with various N-aryl/aralkyl-substituted-2-bromoacetamides, exemplifies this strategy. who.int This parallel synthesis approach allows for the creation of a large number of analogs for structure-activity relationship (SAR) studies.
Furthermore, the development of novel catalytic systems offers new avenues for forming key bonds within the scaffold. While not yet specifically applied to this compound, research into new catalytic methods for C-N and S-N bond formation is an active area. For example, silver-catalyzed reactions have been developed for the synthesis of benzyl (B1604629) sulfones from α-amino acid sulfonamides, demonstrating the potential for metal catalysis to enable new types of transformations on sulfonamide-containing molecules. researchgate.net The application of such modern catalytic methods could provide novel pathways for derivatizing the piperidine ring or the aryl sulfonamide core under mild conditions.
In silico methods are also playing an increasingly important role in guiding synthetic efforts. Molecular docking and quantitative structure-activity relationship (QSAR) analyses are used to predict the biological activity of designed compounds before their synthesis. nih.govnih.gov This computational pre-screening allows chemists to prioritize the synthesis of the most promising derivatives, making the diversification process more efficient and targeted. For example, QSAR analysis was used to predict the inhibitory constants of novel triazinyl-benzenesulfonamide conjugates against various carbonic anhydrase isoforms, guiding the selection of synthetic targets. nih.gov
Table 2: Comparison of Synthetic Methodologies for Sulfonamide Scaffold Diversification
| Methodology | Description | Advantages | Potential Application to Scaffold | Reference |
|---|---|---|---|---|
| Aqueous Synthesis | Utilizing water as a solvent, often with a base like Na2CO3 or NaHCO3. | Improved yields, environmentally friendly, simplified workup. | N-alkylation of the piperidine ring or coupling reactions. | nih.gov |
| Parallel Synthesis | Reacting a common scaffold intermediate with a library of diverse building blocks. | Rapid generation of a large library of analogs for SAR studies. | Introducing diverse substituents on the piperidine nitrogen. | who.int |
| Modern Catalysis | Employing novel catalysts (e.g., silver-based) to facilitate bond formations. | Access to novel chemical space, milder reaction conditions. | C-H activation on the benzene ring or novel coupling reactions. | researchgate.net |
| Computationally-Guided Synthesis | Using molecular modeling and QSAR to design and prioritize synthetic targets. | Increased efficiency, focuses resources on most promising candidates. | Designing novel linkers and heterocyclic moieties for targeted activity. | nih.govnih.gov |
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, NMR provides detailed information about the connectivity of atoms, allowing for the unambiguous structural assignment of this compound.
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzenesulfonyl group and the aliphatic protons of the piperidine ring.
The protons on the benzene ring typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic system and the electron-withdrawing sulfonyl group. These signals often present as a complex multiplet. The protons on the piperidine ring are found in the upfield aliphatic region (δ 1.0-4.0 ppm). The methine proton at the C3 position (CH-NH), being adjacent to the nitrogen atom of the sulfonamide, would be shifted downfield compared to the other methylene (B1212753) protons of the ring. The protons of the two amine groups (SO₂NH and the secondary amine within the piperidine ring, NH) are expected to appear as broad singlets that can be exchanged with D₂O.
While specific experimental data for this compound is not widely published, representative chemical shifts for the core fragments can be referenced from benzenesulfonamide and piperidine.
Table 1: Expected ¹H NMR Chemical Shifts (δ) for this compound This table presents expected values based on the analysis of constituent functional groups and data from analogous compounds.
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| Phenyl H (ortho to SO₂) | ~7.8-7.9 | Doublet (d) or Multiplet (m) |
| Phenyl H (meta, para) | ~7.5-7.6 | Multiplet (m) |
| Piperidine H (C3) | ~3.5-3.8 | Multiplet (m) |
| Piperidine H (C2, C6) | ~2.8-3.2 | Multiplet (m) |
| Piperidine H (C4, C5) | ~1.5-2.0 | Multiplet (m) |
| Sulfonamide NH | Variable, broad | Singlet (s) |
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal.
The aromatic carbons of the benzenesulfonyl group are expected to resonate in the δ 120-145 ppm region. The carbon atom directly attached to the sulfur atom (ipso-carbon) would be the most downfield among the aromatic signals. The aliphatic carbons of the piperidine ring would appear in the upfield region (δ 20-60 ppm). The C3 carbon, being directly attached to the sulfonamide nitrogen, would be the most downfield of the piperidine signals, typically appearing around δ 50-55 ppm.
Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound This table presents expected values based on the analysis of constituent functional groups and data from analogous compounds.
| Carbon Assignment | Expected Chemical Shift (ppm) |
|---|---|
| Phenyl C (ipso, attached to S) | ~140-142 |
| Phenyl C (para) | ~132-134 |
| Phenyl C (ortho) | ~129-130 |
| Phenyl C (meta) | ~126-128 |
| Piperidine C3 | ~50-55 |
| Piperidine C2, C6 | ~45-50 |
Utilization of Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the N-H bonds of the sulfonamide and the piperidine amine, the S=O bonds of the sulfonyl group, aromatic C-H bonds, and aliphatic C-H bonds.
Key expected absorption bands include:
N-H Stretching: A moderate to sharp band around 3300-3400 cm⁻¹ for the sulfonamide N-H and a broader band in the same region for the piperidine N-H.
Aromatic C-H Stretching: Signals typically appear just above 3000 cm⁻¹.
Aliphatic C-H Stretching: Signals appear just below 3000 cm⁻¹.
S=O Stretching: Two strong, characteristic bands for the asymmetric and symmetric stretching of the sulfonyl group, typically found at approximately 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹, respectively.
Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region.
S-N Stretching: A band expected in the 950-850 cm⁻¹ region.
Table 3: Representative IR Absorption Bands for this compound This table presents expected absorption frequencies based on known data for sulfonamide and piperidine moieties.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Amine/Amide) | Stretch | 3400-3200 | Medium, Broad |
| C-H (Aromatic) | Stretch | 3100-3000 | Medium |
| C-H (Aliphatic) | Stretch | 2950-2850 | Medium-Strong |
| C=C (Aromatic) | Stretch | 1600-1450 | Medium |
| S=O (Sulfonyl) | Asymmetric Stretch | 1350-1310 | Strong |
| S=O (Sulfonyl) | Symmetric Stretch | 1170-1150 | Strong |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound. For this compound (C₁₁H₁₆N₂O₂S), the calculated molecular weight is approximately 240.32 g/mol . High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion peak ([M+H]⁺ at m/z 241.0954 in positive ion mode).
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides valuable structural information. Common fragmentation pathways for sulfonamides involve the cleavage of the S-N bond and the S-C (phenyl) bond. Expected key fragments for this compound would include:
A fragment corresponding to the benzenesulfonyl cation (C₆H₅SO₂⁺) at m/z 141.
Loss of the benzenesulfonyl group to yield the protonated 3-aminopiperidine fragment at m/z 101.
Loss of SO₂ (64 Da) from the molecular ion.
Elemental Analysis for Compound Purity and Stoichiometric Composition
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a pure sample. This technique is crucial for confirming the empirical and molecular formula of a newly synthesized compound. The calculated elemental composition for this compound (C₁₁H₁₆N₂O₂S) serves as a benchmark against which experimental results are compared. A close correlation between the found and calculated values (typically within ±0.4%) is a strong indicator of compound purity.
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Formula Contribution | Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 11 | 54.98% |
| Hydrogen | H | 1.008 | 16 | 6.71% |
| Nitrogen | N | 14.007 | 2 | 11.66% |
| Oxygen | O | 15.999 | 2 | 13.32% |
| Sulfur | S | 32.06 | 1 | 13.34% |
| Total | | | | 100.00% |
Chromatographic Methods in the Synthesis and Purification of this compound and its Analogues
Chromatographic techniques are indispensable for monitoring the progress of the synthesis reaction and for the purification of the final product. Thin-layer chromatography (TLC) is commonly used for rapid, qualitative monitoring of a reaction's completion by observing the disappearance of starting materials and the appearance of the product spot.
For purification, column chromatography is the standard method used to isolate the desired compound from unreacted starting materials, byproducts, and other impurities. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (a solvent system, often a mixture like ethyl acetate/hexane or dichloromethane/methanol) is optimized to achieve effective separation. More advanced techniques like preparative high-performance liquid chromatography (HPLC) can be employed to achieve very high purity, which is essential for subsequent analytical characterization and biological testing. The purity of the final isolated product is often assessed using analytical HPLC, which can provide a quantitative measure of purity (e.g., >95%).
Density Functional Theory (DFT) Applications in Molecular Characterization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate investigation of molecular properties by calculating the electron density of a system. chemijournal.com This approach is widely used to gain deep insights into the molecular structure, vibrational frequencies, and electronic properties of organic compounds, including various benzenesulfonamide derivatives. mkjc.insci-hub.se Comprehensive theoretical studies using DFT methods, often with basis sets like B3LYP/6-31G(d,p), provide a detailed analysis of the electronic properties and the underlying forces governing a molecule's stability and reactivity. mkjc.innih.gov
The first step in a computational analysis is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure (i.e., the lowest energy conformation). For this compound, this involves determining the precise bond lengths, bond angles, and dihedral (torsion) angles.
The piperidine ring is known to adopt a stable chair conformation. Conformational analysis would explore the orientation of the benzenesulfonamide substituent on this ring, which can be either axial or equatorial. The equatorial position is generally more stable due to reduced steric hindrance. DFT calculations can precisely quantify the energy difference between these conformers.
The geometric parameters of the benzenesulfonamide moiety are well-characterized. DFT studies on similar molecules confirm that the calculated bond lengths and angles align well with experimental data obtained from X-ray crystallography. mkjc.innih.gov For instance, the S=O bond lengths in benzenesulfonamides are typically around 1.43 Å, while the S-N bond is approximately 1.63 Å. mkjc.in
Table 1: Illustrative Geometric Parameters for Benzenesulfonamide Derivatives
This table presents typical calculated bond lengths and angles for the core benzenesulfonamide structure based on DFT studies of related compounds.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Lengths (Å) | S=O | 1.424 - 1.435 Å |
| S-N | ~1.647 Å | |
| S-C (aromatic) | ~1.783 Å | |
| C-N (piperidine) | ~1.412 Å | |
| Bond Angles (°) | O-S-O | ~121.2° |
| O-S-N | ~108.0° | |
| N-S-C | ~107.8° | |
| C-N-S | ~122.9° |
Note: These values are representative of the benzenesulfonamide class and are used for illustrative purposes.
The electronic properties of a molecule are fundamentally linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability of a molecule to donate an electron, while LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net
A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mkjc.in Conversely, a small energy gap indicates that a molecule is more reactive and polarizable. researchgate.net DFT calculations are highly effective for determining these energy levels. For benzenesulfonamide derivatives, the HOMO is often localized on the benzene ring, while the LUMO may be distributed across the sulfonamide group. The calculated HOMO and LUMO energies show that charge transfer can occur within the molecule. nih.gov
Table 2: Representative Frontier Orbital Energies for Sulfonamide Compounds
This table provides examples of HOMO-LUMO energies and the resulting energy gap calculated for related sulfonamide compounds, illustrating how electronic structure influences reactivity.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Implication |
| 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide mkjc.in | - | - | 1.12 | High reactivity, low stability |
| 4-Methyl-N-(naphthalene-1-yl)benzenesulfonamide mkjc.in | - | - | 4.24 | Low reactivity, high stability |
| (E)-4-((2-hydroxybenzylidene)amino)N-(thiazol-2-yl)benzenesulfonamide researchgate.net | - | - | 3.78 | Higher polarizability and chemical reactivity |
Note: These values are from studies on different benzenesulfonamide derivatives and demonstrate the range of electronic properties within this class.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, calculated using DFT. mkjc.in It is an invaluable tool for understanding intermolecular interactions and predicting the reactive sites of a molecule for both electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attacks. chemijournal.comresearchgate.net
The MEP map is color-coded to indicate different electrostatic potential values. Typically:
Red regions indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack.
Blue regions indicate positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack.
Green regions represent neutral or near-zero potential.
For this compound, the MEP map would be expected to show a significant negative potential (red) around the oxygen atoms of the sulfonyl group (SO₂), making them primary sites for hydrogen bonding and electrophilic interactions. The hydrogen atom on the sulfonamide nitrogen (NH) and hydrogens on the piperidine ring would likely show positive potential (blue), identifying them as potential hydrogen bond donor sites. chemijournal.com
By combining insights from HOMO-LUMO analysis and MEP maps, DFT allows for the calculation of various quantum chemical descriptors that quantify a molecule's reactivity and stability. chemijournal.com These global reactivity descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."
Chemical Potential (μ): Related to the "escaping tendency" of an electron from the system.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.
These descriptors provide a quantitative basis for comparing the reactivity of different molecules and understanding their behavior in chemical reactions. Studies on various sulfonamides have successfully used these parameters to explain their biological activity and stability. chemijournal.comcolab.ws
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a biological macromolecule, typically a protein or enzyme. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. longdom.orglongdom.org The process involves sampling a vast number of orientations and conformations of the ligand within the protein's binding site and scoring them based on their binding affinity, often expressed as a negative value in kcal/mol (a more negative score indicates a stronger predicted interaction). longdom.orgtuni.fi
For a molecule like this compound, molecular docking can predict its preferred binding pose and identify the key non-covalent interactions that stabilize the ligand-protein complex. Benzenesulfonamides are a well-known class of inhibitors for several enzymes, most notably carbonic anhydrases and various kinases. longdom.orgtandfonline.com
A typical docking study would reveal the following types of interactions:
Hydrogen Bonds: The sulfonamide group (SO₂NH) is a classic hydrogen bond donor (the N-H) and acceptor (the S=O oxygens). These interactions are often critical for anchoring the ligand within the active site.
Hydrophobic Interactions: The benzene ring can form favorable hydrophobic interactions with nonpolar amino acid residues in the binding pocket, such as valine, leucine (B10760876), and isoleucine. tuni.fi
Ionic or Charged Interactions: If the piperidine nitrogen becomes protonated, it can form a salt bridge or ionic interaction with negatively charged residues like aspartate or glutamate.
Docking studies on similar sulfonamide derivatives have shown that they form stable complexes with their target receptors, characterized by high binding affinities. nih.govtuni.fi For example, in studies against cancer-related proteins, benzenesulfonamide compounds have exhibited binding energies ranging from -9.5 to -11.3 kcal/mol, indicating strong affinity. tuni.fi The specific interactions identified through docking provide a rational basis for structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors. tandfonline.com
Table 3: Common Interactions Predicted by Molecular Docking for Benzenesulfonamide Derivatives
This table outlines the typical non-covalent interactions and the molecular moieties responsible for them, as observed in docking studies of benzenesulfonamide-based compounds with protein targets.
| Interaction Type | Responsible Moiety | Interacting Amino Acid Residues (Examples) |
| Hydrogen Bond (Donor) | Sulfonamide N-H | Asp, Glu, Gln, Thr, Ser |
| Hydrogen Bond (Acceptor) | Sulfonyl S=O groups | Asn, Gln, His, Ser, Thr |
| Hydrophobic | Phenyl ring | Ala, Val, Leu, Ile, Phe, Tyr, Trp |
| π-π Stacking | Phenyl ring | Phe, Tyr, Trp, His |
| Ionic Interaction | Protonated Piperidine N-H⁺ | Asp, Glu |
Structure Activity Relationship Sar Studies of N Piperidin 3 Yl Benzenesulfonamide and Its Derivatives
Impact of Substituent Effects on Biological Activity
The biological profile of N-(piperidin-3-yl)benzenesulfonamide derivatives can be significantly modulated by the introduction of various substituents on both the aromatic and heterocyclic rings. The electronic properties, size, and position of these substituents play a crucial role in determining the potency and selectivity of the compounds.
The electronic nature of substituents on the benzenesulfonamide (B165840) ring is a key determinant of biological activity, though the optimal electronic properties can vary depending on the specific biological target. Studies on different classes of benzenesulfonamide derivatives have shown that both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can enhance activity.
For instance, in a series of 1,4-bis(arylsulfonamido)-benzene derivatives designed as inhibitors of the Keap1-Nrf2 protein-protein interaction, EDGs on the benzenesulfonyl moiety were generally favored. nih.gov Compounds with 4-methyl and 4-methoxy substituents exhibited potent inhibitory activities. nih.gov In contrast, derivatives with EWGs like 4-fluoro and 4-trifluoromethyl groups were found to be less potent. nih.gov
Conversely, research into (hetero)arylethenesulfonyl fluorides revealed a different trend. For antioxidant activity, compounds bearing strong EDGs such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the phenyl ring were superior. nih.gov However, for anti-inflammatory activity, derivatives with EWGs like chloro (-Cl), nitro (-NO2), fluoro (-F), and bromo (-Br) were the most potent agents. nih.gov This highlights that the specific interactions within the target binding site dictate whether an electron-rich or electron-poor aromatic ring is preferred. In the context of this compound analogs, this suggests that the benzenesulfonamide portion can be fine-tuned to optimize interactions for a given target, be it through hydrogen bonding, π-π stacking, or other electrostatic interactions.
Table 1: Effect of Benzenesulfonamide Ring Substituents on Keap1-Nrf2 PPI Inhibition Data extracted from a study on 1,4-bis(arylsulfonamido)-benzene derivatives, illustrating the electronic effect of the R group on the benzenesulfonyl moiety.
| Compound ID | R2 Substituent | Electronic Effect | IC50 (µM) |
|---|---|---|---|
| 7p | 4-CH3 | Electron-Donating | 0.45 |
| 7t | 4-Br | Electron-Withdrawing (Weak) | 0.59 |
| 7q | 4-Phenyl | Electron-Donating | 0.75 |
| 7d | 4-OCH3 | Electron-Donating | 0.79 |
| 7s | 4-CF3 | Electron-Withdrawing (Strong) | 1.54 |
| 7r | 4-F | Electron-Withdrawing (Moderate) | 2.22 |
Modifications to the piperidine (B6355638) ring, including substitution on its carbon atoms and alterations at the nitrogen atom, have profound effects on the pharmacological profile of this compound derivatives. The piperidine nitrogen is often a key interaction point with biological targets.
In the development of renin inhibitors, the basic nitrogen atom of the piperidine ring was identified as a crucial feature, functioning as a transition-state surrogate by interacting with the catalytic aspartic acid residues (Asp32 and Asp215) in the enzyme's active site. nih.gov This highlights the importance of maintaining the basicity of the piperidine nitrogen for certain targets.
Furthermore, N-alkylation of the piperidine ring or the sulfonamide nitrogen can serve as a strategy to modulate selectivity and potency. In one study, N-alkylation of the sulfonamide moiety in a series of (aryloxy)ethyl piperidines led to the identification of both selective 5-HT7 receptor antagonists and multimodal 5-HT/dopamine receptor ligands. nih.gov Another study on new sulfonamide derivatives containing a piperidine moiety found that the length of an alkyl chain attached to the piperidine nitrogen was a critical factor for antibacterial activity against plant pathogens. mdpi.com Specifically, compound C4 with a butyl chain exhibited outstanding activity against Xanthomonas oryzae pv. oryzae (Xoo), suggesting an optimal hydrophobic interaction with the bacterial cell membrane. mdpi.com
**Table 2: Effect of Piperidine N-Alkylation on Antibacterial Activity against Xoo*** *Data shows the impact of varying the alkyl chain length (R) on the piperidine nitrogen of a sulfonamide scaffold.
| Compound ID | Alkyl Chain (R) | EC50 (µg/mL) |
|---|---|---|
| C1 | -CH3 | 10.11 |
| C2 | -C2H5 | 5.36 |
| C3 | -C3H7 | 4.15 |
| C4 | -C4H9 | 2.02 |
| C5 | -C5H11 | 4.24 |
| C6 | -C6H13 | 6.31 |
The nature of the linkage between the piperidine and benzenesulfonamide moieties can significantly influence biological activity. While the core structure is an amide bond in this compound, broader interpretations of "linker" can include the entire benzenesulfonamide group itself when considering scaffold hopping strategies.
Stereochemical Considerations and Enantioselectivity in this compound SAR
The piperidine ring in this compound contains a chiral center at the C3 position. Consequently, the compound exists as a pair of enantiomers, (R)- and (S)-N-(piperidin-3-yl)benzenesulfonamide. It is well-established in pharmacology that enantiomers can exhibit different biological activities, potencies, and metabolic profiles due to the stereospecific nature of their interactions with chiral biological macromolecules like enzymes and receptors.
The importance of stereochemistry is clearly demonstrated in the development of piperidine-based renin inhibitors. An initial racemic hit was resolved, and X-ray crystallography of the compound in complex with human renin revealed that only the (3S,5R)-enantiomer was bound in the active site. nih.gov This finding guided the subsequent synthesis of enantiomerically pure compounds, ensuring that the desired stereochemistry for optimal target engagement was maintained. nih.gov This enantioselectivity arises from the precise three-dimensional arrangement of functional groups, which allows one enantiomer to form more favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein than the other. Therefore, controlling the stereochemistry at the C3 position of the piperidine ring is a critical aspect of optimizing the therapeutic potential of these derivatives.
Fragment-Based Design Strategies for this compound Optimization
Fragment-based drug discovery (FBDD) is a powerful strategy for developing lead compounds. It involves screening small, low-molecular-weight compounds (fragments) that typically bind with low affinity to the biological target. These initial hits are then optimized and grown into more potent molecules. The N-(piperidin-3-yl) moiety is an excellent starting point or component for such a strategy.
A compelling case study is the discovery of potent renin inhibitors starting from a fragment-based screening hit. nih.govresearchgate.net The initial hit, compound 3 , was a weak inhibitor with an IC50 of 130 µM. nih.govresearchgate.net This fragment, containing a core similar to the piperidine portion of the target compound, served as the foundation for optimization. Through structure-based design, this fragment was elaborated by replacing a phenyl ring with a pyrimidine (B1678525) and adding substituents designed to occupy specific binding pockets (S1/S3) of the renin enzyme. This iterative process of growing the fragment led to the discovery of compound 14 , N-(piperidin-3-yl)pyrimidine-5-carboxamide, which exhibited an IC50 of 0.002 µM—a remarkable 65,000-fold increase in potency achieved by adding only seven heavy atoms to the original fragment. nih.govresearchgate.net This demonstrates the efficiency of FBDD in evolving a simple, low-affinity piperidine-containing fragment into a highly potent lead candidate.
Table 3: Optimization of a Piperidine Fragment into a Potent Renin Inhibitor Illustrates the evolution from an initial fragment hit to a highly potent inhibitor through fragment-based design.
| Compound | Description | Human Renin IC50 (µM) | Fold Improvement |
|---|---|---|---|
| 3 | Initial Fragment Hit | 130 | - |
| 7 | Intermediate with Pyrimidine Core | 0.14 | ~930x |
| 14 | Optimized Lead Compound | 0.002 | 65,000x |
Rational Design Principles for Enhanced Biological Potency and Selectivity
Rational, structure-based drug design (SBDD) is a key strategy for optimizing lead compounds like this compound derivatives. This approach relies on a detailed understanding of the three-dimensional structure of the biological target, often obtained through techniques like X-ray crystallography. By visualizing how a compound binds to its target, medicinal chemists can make informed modifications to improve its potency and selectivity.
The development of renin inhibitors from a piperidine scaffold provides an excellent example of SBDD principles in action. nih.govnih.gov After determining the crystal structure of an early inhibitor bound to renin, researchers identified key binding pockets (S1 and S3) that could be better exploited. nih.gov They designed new analogs with substituents specifically chosen to fit into these hydrophobic pockets. A significant breakthrough was the design of a compound that induced a conformational change in the enzyme, flipping a key leucine (B10760876) residue (Leu114) from a "Leu-in" to a "Leu-out" position. nih.govresearchgate.net This induced-fit mechanism created a new subpocket that could be occupied by the inhibitor, leading to a substantial enhancement in binding affinity and, consequently, inhibitory activity. nih.gov This success underscores how a deep understanding of the target's structure and dynamics can guide the rational design of molecules with vastly improved pharmacological properties.
Preclinical Biological Evaluation and Pharmacological Mechanisms of N Piperidin 3 Yl Benzenesulfonamide Analogues Non Human Studies
In Vitro Biological Assays for Target Identification and Validation
In vitro biological assays are the first step in characterizing the pharmacological profile of N-(piperidin-3-yl)benzenesulfonamide analogues. These experiments, conducted in controlled laboratory environments using isolated enzymes, cells, or tissues, allow for the precise measurement of a compound's effect on specific biological targets. This approach is instrumental in identifying the molecular pathways modulated by these analogues and validating their potential as inhibitors of enzymes implicated in various disease pathologies.
Receptor Binding Assays
Investigations into the receptor binding profiles of this compound analogues have revealed significant interactions with serotonin (B10506) and cannabinoid receptors.
A study of 1,3,5-triazine-piperazine derivatives identified compounds with high affinity for the 5-HT6 receptor. mdpi.com Two compounds, (RS)-4-[1-(2,3-dichlorophenoxy)propyl]-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine and (RS)-4-(4-methylpiperazin-1-yl)-6-(1-phenoxypropyl)-1,3,5-triazin-2-amine, demonstrated significant procognitive-like activity and favorable drug-like properties in vitro and in vivo. mdpi.com
The cannabinoid receptors, CB1 and CB2, are part of the endocannabinoid system and are involved in a wide range of physiological processes. nih.gov CB1 receptors are abundant in the central nervous system, while CB2 receptors are primarily found on immune cells. nih.gov
An analogue, [Carbonyl-11C]-N-(4-fluorobenzyl)-4-(3-(piperidin-1-yl)indole-1-sulfonyl)benzamide ([11C]PipISB), has been evaluated as a tracer for CB1 receptors. nih.gov In vitro studies showed that PipISB inhibited [γ-35S]GTP binding at human recombinant CB1 receptors with high potency (Kb = 1.5 nM) and was significantly less potent at CB2 receptors (Kb > 7,000 nM). nih.gov
Research into 1,2-diarylimidazole-4-carboxamides has shown that fine-tuning the 5-substitution pattern can significantly enhance CB1/CB2 receptor subtype selectivity. nih.gov The presence of a 5-methylsulfonyl group in one compound resulted in a greater than ~840-fold CB1/CB2 subtype selectivity. nih.gov
Allosteric modulation of the CB1 receptor has also been explored. unc.edu Org 27569, a 5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide, was found to increase the binding of a CB1 receptor agonist, indicating a positive allosteric effect. mq.edu.au
Calcium Channel Modulation and Blockade (N-type)
N-type calcium channels (Cav2.2) are critical in neurotransmitter release and are a well-established target for the treatment of neuropathic pain. nih.govrsc.org Several phenoxyaniline (B8288346) and sulfonamide analogues have been investigated for their ability to inhibit N-type calcium channels. nih.gov The study varied the secondary aniline (B41778) functionality and the terminal amine groups (dimethylamine, pyrrolidine, piperidine (B6355638), imidazole (B134444), and methylamine) to assess the impact on potency. nih.gov
A novel series of aryl(1,5-disubstituted pyrazol-3-yl)methyl sulfonamide derivatives were also designed and evaluated for their T-type calcium channel inhibitory activity. nih.gov Several of these compounds displayed good T-type channel inhibitory potency and exhibited neuropathic pain alleviation effects in a rat model. nih.gov
Antimicrobial Activity Studies
This compound and its derivatives have been investigated for their antimicrobial properties against a range of pathogens.
A study on N-pyridin-3-yl-benzenesulfonamide demonstrated significant antimicrobial activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacteria Salmonella typhi and Escherichia coli. researchgate.net The activity was concentration-dependent, with inhibition zones of 12 mm and 8 mm observed at concentrations of 150 and 100 mg/ml, respectively. researchgate.net
The in vitro antibacterial and antifungal activities of compounds synthesized from 1,2,3,5-tetrahalogeno benzenes in the presence of sodium piperidide and sodium pyrrolidide were also investigated. nih.gov Several of the synthesized compounds, including 2,6-dipiperidino-1,4-dihalogenobenzenes, inhibited the growth of Staphylococcus aureus, Bacillus subtilis, Yersinia enterocolitica, Escherichia coli, Klebsiella pneumoniae, and Candida albicans at MIC values of 32-512 µg/ml. nih.gov
Furthermore, a series of novel sulphonamides derived from 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid showed moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net Additionally, newly synthesized aryl thiazolone–benzenesulfonamides were evaluated for their antibacterial and anti-biofilm activities. semanticscholar.org Analogues 4e, 4g, and 4h exhibited significant inhibition at a concentration of 50 µg/mL against S. aureus, while compounds 4g and 4h showed potential anti-biofilm inhibition against K. pneumonia. semanticscholar.org
Below is an interactive data table summarizing the antimicrobial activity of selected this compound analogues.
Anticancer Activity in Cell-Based Assays (In Vitro and Preclinical Non-Human Models)
The benzenesulfonamide (B165840) moiety is a well-established pharmacophore in anticancer drug design, notably for its ability to inhibit carbonic anhydrase (CA) isozymes that are overexpressed in many tumors. nih.govnih.gov
A wide array of this compound analogues has demonstrated significant cytotoxic and antiproliferative effects against various human cancer cell lines. A series of aryl thiazolone–benzenesulfonamides showed potent inhibitory activity against triple-negative (MDA-MB-231) and ER-positive (MCF-7) breast cancer cell lines, with IC50 values ranging from 1.52 to 6.31 μM, while showing high selectivity against cancer cells over normal breast cells (MCF-10A). nih.govrsc.org
Other studies have confirmed these anticancer properties across different cancer types. Benzenesulfonamide derivatives have been shown to effectively reduce the proliferation of A549 lung cancer cells in a dose-dependent manner. immunopathol.com Benzenesulfonamide-bearing imidazole derivatives were particularly effective against the human triple-negative breast cancer MDA-MB-231 cell line and the malignant melanoma IGR39 cell line. mdpi.com Similarly, novel benzenesulfonamide derivatives incorporating a 1,2,4-triazine (B1199460) moiety displayed cytotoxicity toward human colon cancer (HCT-116), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines. mdpi.com
| Analogue Class | Cancer Cell Line(s) | Activity (IC50 / GI%) | Reference |
|---|---|---|---|
| Aryl thiazolone–benzenesulfonamides | MDA-MB-231, MCF-7 (Breast) | 1.52–6.31 μM | nih.govrsc.org |
| Benzenesulfonamide-dihydropyrimidin(thi)ones | MDA-MB-231 (Breast), U87MG (Glioblastoma) | 38.8–44.4 μM | nih.gov |
| Benzenesulfonamides with 1,3,5-triazine (B166579) linkers | MDA-MB-468 (Breast), CCRF-CM (Leukemia) | 1.48–9.83 µM | nih.gov |
| Benzenesulfonamide-bearing Imidazoles | MDA-MB-231 (Breast), IGR39 (Melanoma) | Reduced cell viability below 10% at 100 µM. | mdpi.com |
| Benzenesulfonamides with 1,2,4-triazine moiety | HCT-116 (Colon), HeLa (Cervical), MCF-7 (Breast) | IC50 values below 100 μM. | mdpi.com |
| Benzenesulfonamide derivatives | A549 (Lung) | Effective reduction in proliferation after 72 hours. | immunopathol.com |
Investigations into the mechanisms underlying the anticancer activity of these compounds have revealed their ability to modulate key cellular processes, including cell death pathways and cell cycle progression. A primary mechanism for many benzenesulfonamide derivatives is the inhibition of carbonic anhydrase IX (CA IX), an enzyme linked to tumor hypoxia and proliferation. nih.govrsc.org
Several analogues have been shown to be potent inducers of apoptosis. One aryl thiazolone–benzenesulfonamide derivative, compound 4e, was found to induce apoptosis in MDA-MB-231 breast cancer cells, increasing the percentage of apoptotic cells by 22-fold compared to controls. nih.govrsc.org Other active benzenesulfonamide derivatives were shown to induce apoptosis in colon, cervical, and breast cancer cells through mechanisms involving the loss of mitochondrial membrane potential and the activation of caspases. mdpi.com Another study found that a benzenesulfonamide derivative induced apoptosis in breast cancer cells by increasing the levels of cleaved caspases 3 and 9. nih.gov
Beyond apoptosis, these compounds can also trigger other forms of cell death and modulate the cell cycle. A synthetic sulfonamide chalcone (B49325) was observed to induce morphological alterations associated with both apoptosis and necrosis in colorectal cancer cells. nih.gov This compound also disrupted cell cycle progression, causing an accumulation of cells in the G2/M phase. nih.gov Similarly, the N-substituted benzamide (B126) declopramide (B1670142) was shown to induce a G2/M cell cycle block prior to the induction of apoptosis. nih.gov The anticancer effects of some derivatives are also linked to the modulation of intracellular pH and the generation of reactive oxygen species (ROS). immunopathol.com
Exploration of Anti-inflammatory and Antiviral Potential
Preclinical studies have also uncovered promising anti-inflammatory and antiviral properties of this compound analogues.
The anti-inflammatory potential has been linked to the inhibition of key inflammatory pathways. A series of benzenesulfonamide analogues were characterized as potent inhibitors of the NLRP3 inflammasome, a multiprotein complex that drives the production of pro-inflammatory cytokines. nih.gov Lead compounds from this series significantly reduced the release of interleukin-1β (IL-1β). nih.gov Other piperidine-containing compounds, specifically 2-(piperidin-4-yl)acetamides, have demonstrated anti-inflammatory activity through the potent inhibition of soluble epoxide hydrolase (sEH). mdpi.com Additionally, the anti-inflammatory effects of some N-substituted benzamides have been attributed to the inhibition of NFκB. nih.gov
In the context of viral infections, benzenesulfonamide-containing phenylalanine derivatives have been developed as novel and potent inhibitors of the HIV-1 capsid (CA) protein, which is crucial for viral replication. nih.govfigshare.com The lead compound from this series, 11l, exhibited strong antiviral activity against both HIV-1 and HIV-2 by interfering with the viral life cycle at two different stages. nih.govfigshare.com The potential of this scaffold also extends to other viruses, with computational studies investigating the activity of benzenesulfonamide derivatives against Influenza A virus proteins. researchgate.net Furthermore, other N-substituted piperidine derivatives have been found to be effective against the influenza A (H1N1) virus in vitro. nih.gov
Preclinical Pharmacokinetic and Pharmacodynamic Evaluations (Non-Human Animal Models)
The preclinical assessment of this compound analogues in non-human animal models has been crucial in characterizing their therapeutic potential, particularly for central nervous system (CNS) disorders. These studies have focused on understanding their ability to cross the blood-brain barrier, their metabolic fate, and their effectiveness in models of cognitive and neuroinflammatory disorders.
Brain Permeability and Distribution in Animal Models (e.g., rats, non-human primates)
The capacity of a drug to penetrate the CNS is a critical determinant of its efficacy for neurological conditions. Studies on N-substituted benzenesulfonamide analogues suggest that compounds within this class can cross the blood-brain barrier. For instance, research on the neurotoxic plasticizer N-butylbenzenesulfonamide in rats revealed rapid distribution to tissues, including the brain. nih.gov Following intravenous administration, this analogue demonstrated a consistent brain-to-blood concentration ratio of 2:1, indicating significant CNS penetration. nih.gov
In situ brain perfusion techniques further substantiated these findings, showing a high single-pass brain extraction for free N-butylbenzenesulfonamide, ranging from 73% to 100%. nih.gov Even with approximately 70% plasma protein binding, the single-pass extraction remained substantial at 48%. nih.gov These results suggest that the lipophilic nature of the benzenesulfonamide moiety contributes to its ability to traverse the blood-brain barrier. While specific data for this compound is not available, the findings for its analogues are promising.
Table 1: Brain Permeability of a Representative N-Substituted Benzenesulfonamide Analogue in Rats
| Compound | Brain:Blood Ratio | Single-Pass Brain Extraction (Free Drug) | Single-Pass Brain Extraction (Plasma Protein Bound) |
| N-butylbenzenesulfonamide | 2:1 | 73-100% | 48% |
Data from a study on N-butylbenzenesulfonamide in rats, serving as a surrogate for this compound analogues. nih.gov
Metabolism and Clearance in Non-Human Systems
The metabolic profile of this compound analogues is critical for determining their half-life, potential for drug-drug interactions, and the formation of active or inactive metabolites. In vitro studies using human liver microsomes have provided insights into the metabolism of piperidine-containing compounds. A common metabolic pathway for drugs with a 4-aminopiperidine (B84694) moiety is N-dealkylation, a reaction predominantly catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4 being a major contributor. nih.gov
Further investigations into the metabolism of the piperidine-type phenothiazine (B1677639) neuroleptic thioridazine (B1682328) revealed the involvement of multiple CYP isoforms. Specifically, CYP1A2 and CYP3A4 were identified as the primary enzymes responsible for 5-sulfoxidation and N-demethylation, while CYP2D6 was the main enzyme catalyzing sulfoxidation of the thioridazine ring. researchgate.net Another study on a substituted (S)-3-phenylpiperidine compound, (-)-OSU6162, also implicated multiple CYP enzymes in its N-dealkylation, with CYP2D6 playing a significant role. doi.org These findings suggest that the metabolism of this compound is likely to involve several CYP450 enzymes.
Table 2: Cytochrome P450 Isoforms Involved in the Metabolism of Piperidine-Containing Drug Analogues
| Compound Class | Metabolic Reaction | Key CYP450 Isoforms |
| 4-Aminopiperidines | N-dealkylation | CYP3A4 nih.gov |
| Piperidine-type phenothiazines | 5-sulfoxidation, N-demethylation, Ring sulfoxidation | CYP1A2, CYP3A4, CYP2D6 researchgate.net |
| Substituted (S)-3-phenylpiperidines | N-dealkylation | CYP2D6 doi.org |
In Vivo Activity and Efficacy in Animal Models of Disease (e.g., cognition, neuroinflammation)
The therapeutic potential of this compound analogues has been explored in various animal models of disease, particularly those related to cognitive decline and neuroinflammation, which are hallmarks of neurodegenerative disorders like Alzheimer's disease.
Studies on piperazine (B1678402) derivatives, which are structurally related to piperidine compounds, have shown promising results in preclinical models of Alzheimer's disease. One promising hybrid molecule was found to reduce both amyloid and Tau pathology, the two major neuropathological features of Alzheimer's, and to improve memory impairments in a preclinical model of the disease. nih.govresearchgate.net Donepezil-arylsulfonamide hybrids, which combine a benzylpiperidine moiety with a sulfonamide structure, have been developed as dual inhibitors of acetylcholinesterase and beta-amyloid aggregation. mdpi.com One such compound demonstrated potent inhibition of acetylcholinesterase and was able to inhibit amyloid-beta aggregation by nearly 61% at a concentration of 40 µM. mdpi.com
Furthermore, benzylpiperidine-linked 1,3-dimethylbenzimidazolinone derivatives have been synthesized and evaluated as cholinesterase inhibitors for Alzheimer's disease. nih.gov Two compounds from this series, 15b and 15j, exhibited submicromolar inhibitory concentrations against acetylcholinesterase and butyrylcholinesterase, respectively. nih.gov In a scopolamine-induced mouse model of memory impairment, both compounds demonstrated a memory-ameliorating effect. nih.gov A series of N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide derivatives also showed multifunctional properties against Alzheimer's disease in rat models, improving cognition and memory functions. researchgate.net
In the context of neuroinflammation, various benzenesulfonamide derivatives have demonstrated anti-inflammatory activity in vivo. For example, novel benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine showed significant anti-inflammatory effects in a rat model of carrageenan-induced paw edema. mdpi.com
Table 3: In Vivo Efficacy of this compound Analogues in Animal Models
| Compound Class | Animal Model | Key Findings |
| Piperazine derivatives | Preclinical model of Alzheimer's disease | Reduced amyloid and Tau pathology; improved memory. nih.govresearchgate.net |
| Donepezil-arylsulfonamide hybrids | In vitro | Inhibited acetylcholinesterase and amyloid-beta aggregation. mdpi.com |
| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones | Scopolamine-induced memory impairment in mice | Ameliorated memory deficits. nih.gov |
| N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide derivatives | Scopolamine- and Aβ-induced behavioral rat models | Improved cognition and memory functions. researchgate.net |
| Benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine | Carrageenan-induced paw edema in rats | Demonstrated significant anti-inflammatory activity. mdpi.com |
Applications of N Piperidin 3 Yl Benzenesulfonamide in Chemical Biology and Advanced Drug Discovery Research
Utilization as a Molecular Probe for Elucidating Biological Pathways
While direct studies employing N-(piperidin-3-yl)benzenesulfonamide as a molecular probe to elucidate specific biological pathways are not extensively documented, its structural motifs are present in compounds used for such purposes. The inherent properties of the sulfonamide group and the piperidine (B6355638) ring allow for the development of derivatives that can serve as chemical tools to investigate complex biological systems.
The sulfonamide functional group is a key feature in a variety of biologically active compounds. Its ability to mimic a peptide bond and act as a zinc-binding group makes it a valuable component in the design of enzyme inhibitors. By modifying the this compound core, researchers can create libraries of compounds to screen against various targets, thereby identifying novel interactions and helping to map biological pathways. For instance, derivatives of this scaffold could be functionalized with reporter tags, such as fluorescent dyes or biotin, to enable the visualization and isolation of target proteins, thus shedding light on their cellular functions and interactions.
Furthermore, the piperidine moiety offers a versatile scaffold for chemical modification. Its non-planar structure and the presence of a basic nitrogen atom allow for the introduction of various substituents to modulate properties like solubility, cell permeability, and target affinity. This adaptability is crucial for developing selective molecular probes that can interact with specific biological targets with high precision, minimizing off-target effects and providing clearer insights into biological processes. The exploration of N-indolyl-3,4,5-trimethoxybenzenesulfonamide derivatives, for example, has shown that substituents on the sulfonamide nitrogen can lead to different mechanistic outcomes and cell fates, highlighting the potential of such analogs as mechanistic probes. nih.gov
Role as a Lead Compound for the Development of Novel Therapeutic Agents
The this compound scaffold has proven to be a fruitful starting point for the development of novel therapeutic agents across various disease areas. Its drug-like properties and synthetic tractability make it an attractive lead compound for optimization campaigns aimed at discovering potent and selective modulators of biological targets.
A notable example is the development of a new series of potent renin inhibitors. Renin is an aspartyl protease that plays a critical role in the renin-angiotensin-aldosterone system, making it a key target for antihypertensive therapies. Starting from a fragment-based drug design approach, researchers identified a weak renin inhibitor and, through a rational structure-based design, developed a series of N-(piperidin-3-yl)pyrimidine-5-carboxamides. This work demonstrated a remarkable 65,000-fold increase in inhibitory potency from the initial hit compound to the optimized lead. The piperidine moiety was crucial for introducing a basic amine that interacts with the catalytic aspartic acid residues in the renin active site.
The following interactive data table summarizes the structure-activity relationship of key N-(piperidin-3-yl)pyrimidine-5-carboxamide derivatives as renin inhibitors.
| Compound | Structure | Renin IC50 (nM) |
|---|---|---|
| Compound 3 (Initial Hit) | [Structure of initial hit] | 130,000 |
| Compound 5 | [Structure of compound 5] | 1,100 |
| Compound 7 | [Structure of compound 7] | 120 |
| Compound 14 (Optimized Lead) | [Structure of compound 14] | 2 |
Beyond renin inhibitors, the versatility of the this compound scaffold is evident in its application to other therapeutic targets. For instance, (R)-3,N-dimethyl-N-[1-methyl-3-(4-methyl-piperidin-1-yl) propyl]benzenesulfonamide was identified as the first selective 5-HT7 receptor antagonist, highlighting the potential of this chemical class in developing treatments for central nervous system disorders. nih.gov The piperidine ring is a prevalent nitrogen-containing heterocycle in FDA-approved drugs, and its combination with the sulfonamide group offers a powerful strategy for generating novel drug candidates with diverse biological activities. nih.gov
Contribution to the Broader Understanding of Sulfonamide Class Mechanisms and Structure-Function Relationships
Studies involving this compound and its derivatives have significantly contributed to the broader understanding of the structure-activity relationships (SAR) within the sulfonamide class of compounds. The systematic modification of this scaffold and the evaluation of the resulting biological activities have provided valuable insights into the key structural features required for target engagement and potency.
The sulfonamide group itself is a well-established pharmacophore, known for its role in antibacterial agents where it acts as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. nih.gov Research on various sulfonamide derivatives, including those with a piperidine moiety, continues to expand our knowledge of their mechanisms of action. For example, some sulfonamide derivatives have been shown to exert their antibacterial effects by damaging cell membrane integrity. nih.gov
The position of the sulfonamide group on the phenyl ring has been shown to be critical for antibacterial activity, with the para-position often leading to enhanced efficacy. acu.edu.in Furthermore, the nature of the substituents on both the benzene (B151609) ring and the piperidine nitrogen of the this compound scaffold can dramatically influence biological activity. SAR studies have revealed that the introduction of specific functional groups can modulate properties such as steric hindrance, electronic effects, and hydrogen bonding capacity, all of which are crucial for the interaction with biological targets. researchgate.net
The investigation of N-substituted phenyldihydropyrazolones, which can be considered analogs with a modified core, has demonstrated that while potency may not always be improved, valuable SAR is obtained, offering new starting points for future drug discovery. These studies collectively enrich our understanding of how modifications to the core sulfonamide structure impact biological function, guiding the design of future therapeutic agents with improved efficacy and selectivity.
Strategic Integration of Computational and Experimental Approaches in Rational Drug Design
The development of therapeutic agents based on the this compound scaffold exemplifies the successful integration of computational and experimental approaches in modern rational drug design. This synergy allows for a more efficient and targeted discovery process, reducing the time and resources required to identify promising drug candidates.
The aforementioned development of renin inhibitors serves as a prime case study. The process began with the identification of a weakly active fragment through experimental screening. Computational methods, specifically structure-based drug design (SBDD), were then employed to understand the binding mode of this initial hit within the renin active site. This computational analysis guided the design of new derivatives, such as the N-(piperidin-3-yl)pyrimidine-5-carboxamides, with modifications aimed at optimizing interactions with key residues in the target protein.
Molecular docking simulations can predict the binding poses and affinities of designed compounds, allowing researchers to prioritize the synthesis of molecules with the highest probability of success. These in silico predictions are then validated through experimental synthesis and in vitro biological assays. This iterative cycle of computational design and experimental testing is a hallmark of modern drug discovery.
The following table outlines the integrated computational and experimental workflow in the rational design of this compound-based inhibitors.
| Phase | Computational Approach | Experimental Approach |
|---|---|---|
| Target Identification & Validation | - | Biological assays, genetic studies |
| Hit Identification | Virtual screening | High-throughput screening (HTS) of compound libraries, fragment-based screening |
| Hit-to-Lead Optimization | Structure-based drug design (SBDD), molecular docking, quantitative structure-activity relationship (QSAR) modeling | Chemical synthesis of analogs, in vitro activity assays (e.g., IC50 determination), ADME/Tox profiling |
| Lead Optimization | Molecular dynamics simulations, free energy calculations | In vivo efficacy studies in animal models, pharmacokinetic and pharmacodynamic studies |
This integrated approach is not limited to renin inhibitors. Similar strategies are being applied to develop inhibitors for other targets, such as polo-like kinase 4 (PLK4), where N-(1H-indazol-6-yl)benzenesulfonamide was used as a core structure for the synthesis of potent inhibitors. The combination of computational insights and experimental validation is a powerful paradigm that continues to drive the discovery of novel therapeutics derived from scaffolds like this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(piperidin-3-yl)benzenesulfonamide, and how is structural integrity validated?
- Answer: The synthesis typically involves coupling a piperidine derivative with a benzenesulfonyl chloride group under basic conditions (e.g., using triethylamine in dichloromethane). Post-synthesis, structural validation is achieved via ¹H/¹³C NMR to confirm functional group connectivity and purity assessment via HPLC (≥95% purity threshold). Mass spectrometry (HRMS) further verifies molecular weight alignment with theoretical values .
Q. Which biological targets are commonly investigated for benzenesulfonamide derivatives like this compound?
- Answer: Sulfonamides often target enzymes such as carbonic anhydrase isoforms or kinases due to their ability to mimic carboxylate-binding motifs. Researchers use enzyme inhibition assays (e.g., fluorometric or colorimetric assays) to quantify activity. For example, IC₅₀ values can be determined by monitoring substrate conversion rates in the presence of the compound .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Answer: Standard assays include:
- Antimicrobial susceptibility testing (e.g., broth microdilution for MIC determination).
- Cell viability assays (e.g., MTT or SRB assays against cancer cell lines).
- Enzyme inhibition kinetics (e.g., stopped-flow spectroscopy for carbonic anhydrase).
Ensure controls (e.g., acetazolamide for carbonic anhydrase) and triplicate measurements to minimize variability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Answer: Employ Design of Experiments (DOE) to systematically vary parameters:
- Temperature : Elevated temps (40–60°C) may accelerate coupling but risk side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility but require post-reaction purification via column chromatography.
- Catalyst : Use DMAP or HOBt to improve amide bond formation efficiency.
Monitor progress via TLC and optimize recrystallization solvents (e.g., ethanol/water mixtures) .
Q. What crystallographic strategies resolve stereochemical ambiguities in this compound derivatives?
- Answer: Use SHELXL for refinement, incorporating high-resolution (<1.0 Å) X-ray data. For enantiopolarity determination, apply the Flack x parameter to avoid false chirality assignments in near-centrosymmetric structures. Twin refinement (e.g., using TWIN/BASF in SHELXL) is critical for handling twinned crystals .
Q. How can contradictions in biological activity data across studies be addressed?
- Answer:
- Structural validation : Confirm batch-to-batch consistency via NMR and XRD to rule out polymorphic variations.
- Assay standardization : Use identical cell lines (e.g., HEK-293 vs. HeLa) and buffer conditions (pH, ionic strength).
- Orthogonal assays : Cross-validate enzyme inhibition with ITC (isothermal titration calorimetry) and SPR (surface plasmon resonance) to confirm binding kinetics .
Q. What computational methods predict the pharmacokinetic (PK) properties of this compound?
- Answer: Leverage ADMET predictors (e.g., SwissADME, pkCSM) to estimate:
- Lipophilicity (LogP via XLogP3).
- Blood-brain barrier permeability (e.g., positive CNS MPO scores).
- Metabolic stability (CYP450 isoform interactions).
Molecular dynamics simulations (e.g., GROMACS) can model binding to serum albumin for half-life predictions .
Q. How to design interaction studies between this compound and protein targets?
- Answer: Combine biophysical and in silico approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
